1-(4-methoxyphenyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a 4-methoxyphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of 4-methoxybenzaldehyde using diazo compounds in the presence of a catalyst. The reaction typically proceeds under mild conditions and yields the desired cyclopropane derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to substitute the methoxy group.
Major Products Formed:
Oxidation: 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(4-Methoxyphenyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The methoxy group on the phenyl ring can also participate in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(4-Methoxyphenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
4-Methoxybenzaldehyde: Lacks the cyclopropane ring but has the same methoxyphenyl and aldehyde groups.
Properties
CAS No. |
34603-55-9 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.2 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.